molecular formula C22H25N3OS2 B3224595 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235037-92-9

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3224595
CAS No.: 1235037-92-9
M. Wt: 411.6
InChI Key: GQGMMWSBQSSCCQ-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is an organic compound distinguished by its multifaceted structure and potential applications across various scientific domains. This molecule combines a benzyl piperidine moiety and a benzo[d]thiazole carboxamide, which contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis typically begins with the preparation of the core piperidine structure. A standard method involves the nucleophilic substitution of a halide with a benzylamine derivative.

  • Thiazole Ring Formation: : The benzo[d]thiazole ring is commonly formed through the condensation of a 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

  • Final Coupling: : The final assembly involves coupling the piperidine and benzo[d]thiazole intermediates. This step may use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to avoid decomposition.

Industrial Production Methods

  • Scale-Up Synthesis: : Industrial synthesis would likely focus on optimizing yields and purity. This could involve continuous flow chemistry techniques to improve reaction efficiency and safety.

  • Purification: : Techniques such as recrystallization or column chromatography would be employed to purify the compound, ensuring it meets industrial standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially on the sulfur atom of the thioether group, converting it into sulfoxides or sulfones.

  • Reduction: : Reduction can occur at the benzothiazole ring, particularly under hydrogenation conditions, leading to the saturation of the heteroaromatic system.

  • Substitution: : Nucleophilic substitutions are common, especially on the piperidine ring, which can be functionalized with various groups to enhance its properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

  • Substitution: : Alkyl halides, acyl chlorides, and anhydrides under basic conditions for nucleophilic substitutions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced benzothiazole derivatives.

  • Substitution: : Various piperidine derivatives with altered substituents.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Used in research for developing new catalysts in organic synthesis due to its reactive groups.

  • Structural Probes: : Employed as probes in studying the structural dynamics of similar compounds.

Biology

  • Receptor Studies: : Investigated for interactions with biological receptors, particularly in the study of neurotransmitter systems.

  • Enzyme Inhibition: : Potential inhibitor in enzyme assays, particularly those involving piperidine and thiazole moieties.

Medicine

  • Drug Development: : Explored for its pharmacological properties, potentially as an antipsychotic or antidepressant due to the piperidine component.

  • Diagnostic Tool: : Utilized in the development of diagnostic assays for various biological targets.

Industry

  • Material Science: : Incorporated in the design of new materials with unique electronic properties.

  • Polymer Chemistry: : Used as a building block in the synthesis of functional polymers.

Comparison with Similar Compounds

Comparison

  • Structural Comparison: : Compared to compounds like N-benzylpiperidine, this compound includes the additional benzo[d]thiazole moiety, which imparts unique reactivity and stability.

  • Functional Comparison: : Unlike simpler piperidines, the benzo[d]thiazole component provides additional binding sites and potential biological activity, making it more versatile in research applications.

List of Similar Compounds

  • N-benzylpiperidine

  • Benzothiazole-2-carboxamide

  • Methylthiobenzyl derivatives

This compound, with its complex structure and potential reactivity, offers a rich field for research and application in various scientific domains. Its synthesis and manipulation require careful consideration of reaction conditions and pathways, making it a focal point for advanced chemical and biological studies.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-27-19-8-4-2-6-17(19)15-25-12-10-16(11-13-25)14-23-21(26)22-24-18-7-3-5-9-20(18)28-22/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMMWSBQSSCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

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